Alcian yellow

Descripción general

Descripción

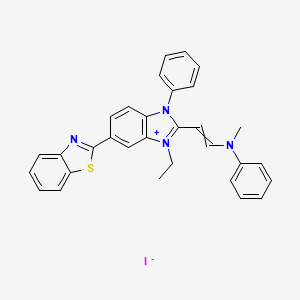

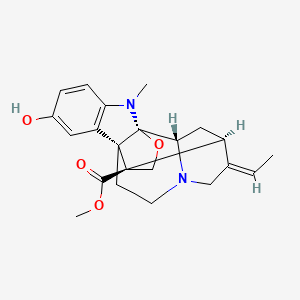

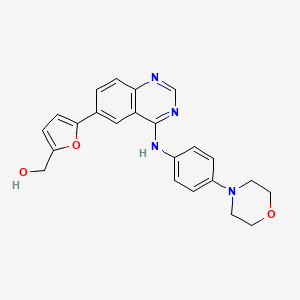

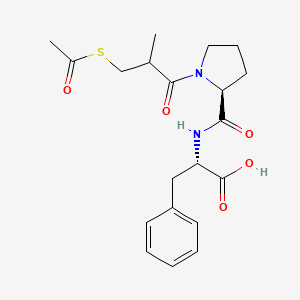

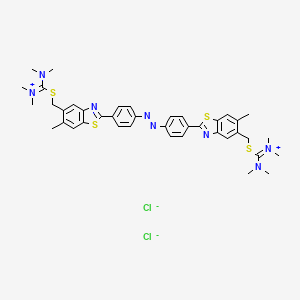

Alcian yellow is an azo dye with the chemical formula C₄₀H₄₆N₈S₄ . It is known for its vibrant yellow color and is primarily used in histology for staining purposes. The structure of this compound consists of a conjugated array of benzene, benzothiazole, and isothiouronium units . This dye is particularly useful in visualizing mucin and Helicobacter pylori in gastric tissues .

Aplicaciones Científicas De Investigación

Alcian yellow has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Alcian Yellow is an azo dye that is primarily used in histology to stain specific structures within cells. Its primary targets are mucins and H. pylori bacteria . Mucins are a type of protein that forms a protective mucus barrier in many tissues, while H. pylori is a type of bacteria that can cause infections in the stomach .

Mode of Action

This compound binds to previously oxidized mucins, staining them yellow . It also stains H. pylori bacteria blue when used in conjunction with toluidine blue . This allows for the visualization of these structures under a microscope .

Biochemical Pathways

It is known that the dye binds to the carboxyl and sulphate groups of mucosubstances in tissue sections . This binding allows for the visualization of these substances, which can be useful in diagnosing certain conditions .

Result of Action

The primary result of this compound’s action is the staining of specific structures within cells, allowing for their visualization under a microscope . This can aid in the diagnosis of certain conditions, such as H. pylori infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution in which the dye is dissolved can affect its staining properties . Additionally, the dye’s effectiveness can be influenced by the specific characteristics of the tissue sample to which it is applied .

: this compound - Wikipedia : Leung & Gibbon’s this compound-Toluidine Blue - Stainsfile : Investigations of dye binding in the sequential staining of … - Springer : Histology: Stains and section interpretation | Kenhub : Alcian blue stain - Wikipedia

Análisis Bioquímico

Biochemical Properties

Alcian Yellow is known to interact with various biomolecules. It is used in histology to stain acidic mucus and acetic mucins . The interaction between this compound and these biomolecules is likely due to the dye’s structure, which includes isothiouronium units .

Cellular Effects

This compound has been used to visualize structures within cells. For instance, it is used in conjunction with toluidine blue to help visualize H. pylori . The resulting structures are stained as follows: Mucin appears yellow, H. pylori appears blue, and other cellular components/background appear in shades of blue .

Molecular Mechanism

Its ability to stain certain structures suggests that it may bind to these structures, possibly through interactions with the isothiouronium units in its structure .

Temporal Effects in Laboratory Settings

It is known that this compound can be used to stain structures in histological samples, suggesting that it remains stable enough for this application .

Metabolic Pathways

Given its use as a stain, it is likely that it interacts with enzymes or cofactors involved in the production or degradation of the structures it stains .

Transport and Distribution

Given its use as a stain, it is likely that it is able to penetrate cells and tissues to reach the structures it stains .

Subcellular Localization

Given its use as a stain, it is likely that it localizes to the structures it stains, which may include various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Alcian yellow involves the coupling of diazonium salts with aromatic amines. The process typically starts with the formation of a diazonium salt from an aromatic amine through the reaction with nitrous acid. This diazonium salt is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Alcian yellow undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Aromatic amines.

Substitution: Functionalized aromatic compounds with various substituents.

Comparación Con Compuestos Similares

Alcian blue: Another member of the Alcian dye family, used for staining acidic polysaccharides such as glycosaminoglycans.

Alcian green: Similar to Alcian blue, but with a different color and staining properties.

Comparison:

Alcian yellow vs. Alcian blue: While both dyes are used for staining purposes, this compound is specifically used for staining mucin and Helicobacter pylori, whereas Alcian blue is used for staining acidic polysaccharides.

This compound vs. Alcian green: Alcian green has similar staining properties to Alcian blue but provides a different color contrast.

This compound stands out due to its specific staining capabilities and its vibrant yellow color, making it a valuable tool in various scientific and industrial applications.

Propiedades

Número CAS |

61968-76-1 |

|---|---|

Fórmula molecular |

C40H46ClN8S4+ |

Peso molecular |

802.6 g/mol |

Nombre IUPAC |

[dimethylamino-[[2-[4-[[4-[5-[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-6-methyl-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-6-methyl-1,3-benzothiazol-5-yl]methylsulfanyl]methylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C40H46N8S4.ClH/c1-25-19-35-33(21-29(25)23-49-39(45(3)4)46(5)6)41-37(51-35)27-11-15-31(16-12-27)43-44-32-17-13-28(14-18-32)38-42-34-22-30(26(2)20-36(34)52-38)24-50-40(47(7)8)48(9)10;/h11-22H,23-24H2,1-10H3;1H/q+2;/p-1 |

Clave InChI |

AWDFVJLJWLVKRP-UHFFFAOYSA-M |

SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-].[Cl-] |

SMILES canónico |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

61968-76-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alcian yellow; C.I. Ingrain Yellow 1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Alcian Yellow in histological staining?

A: this compound primarily targets acidic groups within tissues, particularly sulfated glycosaminoglycans (GAGs) and acidic mucopolysaccharides. [, , ]

Q2: How does this compound interact with its target to produce a visible stain?

A: this compound binds to acidic groups through ionic interactions, specifically with negatively charged sulfate and carboxyl groups present in GAGs and acidic mucopolysaccharides. [, , ] This binding results in a visible yellow stain.

Q3: Can this compound differentiate between different types of acidic groups?

A: When used in combination with Alcian Blue at specific pH levels and salt concentrations, this compound can help differentiate between strongly and weakly sulfated mucosubstances. This is based on the differential binding affinities of the dyes at varying pH and salt concentrations. [, ]

Q4: What color does this compound stain neutral mucins?

A: this compound, being a cationic dye, does not stain neutral mucins. These mucins lack the negatively charged groups required for this compound binding and therefore remain unstained or appear in their natural color. []

Q5: How does this compound contribute to the visualization of Helicobacter pylori in gastric biopsies?

A: In the this compound - Toluidine Blue (AY/TB) staining method, this compound stains the background mucins yellow. This provides a contrasting background against which the dark blue stained Helicobacter pylori, stained by Toluidine Blue, are easily visualized. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A: Unfortunately, the precise molecular formula and weight of this compound are not consistently reported in the provided research articles, and its exact structure remains proprietary information held by the manufacturer. []

Q7: Is there any spectroscopic data available for this compound?

A7: The provided articles do not offer detailed spectroscopic data for this compound. Further investigation in analytical chemistry literature may be required for this information.

Q8: What are the main applications of this compound in histological staining?

A8: this compound is primarily used for the visualization and identification of:

- Acidic mucopolysaccharides and glycosaminoglycans in various tissues [, ]

- Helicobacter pylori in gastric biopsies [, , , ]

- Neurosecretory cells in invertebrates like snails and slugs [, , , , , , , ]

Q9: What are the advantages of using the this compound - Toluidine Blue (AY/TB) stain for Helicobacter pylori?

A9: The AY/TB stain is advantageous due to its:

- Simplicity and speed of execution [, , ]

- Cost-effectiveness compared to other staining methods like Giemsa or immunohistochemistry [, , ]

- Good contrast for visualizing Helicobacter pylori against the yellow-stained background mucus [, , ]

Q10: Are there any limitations to using this compound in histological staining?

A10: Yes, limitations include:

- Limited specificity when used alone; it requires combination with other dyes or techniques for differentiating between acidic groups. [, ]

- Potential variability in staining results depending on the source and batch of the dye due to the presence of impurities. [, ]

Q11: What is known about the stability of this compound under various storage conditions?

A11: The provided research primarily focuses on this compound's application in staining and doesn't provide detailed information on its stability under various storage conditions.

Q12: Are there any specific formulation strategies to enhance this compound's performance in staining?

A: The research highlights the importance of using this compound in specific solutions and combinations with other dyes to achieve optimal staining. The use of buffer solutions with defined pH and salt concentrations is crucial for controlling dye binding and specificity. [, , , ]

Q13: Is there information available about the safety and handling procedures for this compound?

A13: The provided research papers primarily focus on the application of this compound in histological staining and don't offer detailed information on safety and handling procedures. Consulting the material safety data sheet (MSDS) provided by the manufacturer is crucial for safe handling and usage.

Q14: What are some promising areas for future research regarding this compound?

A14: Future research could explore:

Q15: Are there any alternative dyes or staining methods that can be used in place of this compound?

A: Yes, alternatives to this compound for Helicobacter pylori staining include Giemsa, thiazine (modified Giemsa), Genta, and Warthin-Starry stains. [] The choice often depends on pathologist preference, cost considerations, and desired staining characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.